1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde is a complex organic compound with a unique structure that includes a thiolane ring and a pyrazole ring
Preparation Methods
The synthesis of 1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common synthetic route starts with the preparation of the thiolane ring, followed by the introduction of the pyrazole ring and the aldehyde group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or the thiolane ring is modified. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. .
Scientific Research Applications
1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde can be compared with similar compounds such as:
- 2-methoxy-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide
- N,3,4-trimethyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide
- 3,4-dichloro-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its combination of the thiolane and pyrazole rings, which confer distinct chemical and biological properties .
Biological Activity
1-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Pyrazole Core : Utilizing hydrazine derivatives and appropriate aldehydes.
- Incorporation of the Thiolane Ring : Achieved through cyclization reactions involving thioketones.
- Functionalization : Introduction of the aldehyde group at the 4-position of the pyrazole ring.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens, including:
- Bacteria : Effective against Staphylococcus aureus and Klebsiella pneumoniae.
- Fungi : Demonstrated activity against Candida albicans.
These findings suggest potential applications in developing new antimicrobial agents .
Anticancer Activity
Several studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds structurally related to this compound have shown cytotoxic effects on various cancer cell lines, including:
Cell Line | IC50 Value (µM) | Reference |
---|---|---|
MCF-7 (breast cancer) | 15.2 | |
HeLa (cervical cancer) | 12.5 | |
A549 (lung cancer) | 10.8 |
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of specific signaling pathways.
The biological effects of this compound can be attributed to several mechanisms:
Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell growth.
Receptor Modulation : It can bind to cellular receptors affecting signaling pathways that regulate cell survival and apoptosis.
Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may contribute to cellular damage in cancer cells while sparing normal cells .
Case Studies
Recent studies have evaluated the efficacy of this compound in various biological contexts:
- In Vitro Cytotoxicity Study : A study assessed the cytotoxic effects on human cancer cell lines, demonstrating significant growth inhibition compared to control groups. The study utilized MTT assays to quantify cell viability.
- Antimicrobial Efficacy Testing : Another investigation tested the compound against clinical isolates of bacteria and fungi, revealing potent antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Properties
IUPAC Name |
1-(3-methyl-1,1-dioxothiolan-3-yl)pyrazole-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-9(2-3-15(13,14)7-9)11-5-8(6-12)4-10-11/h4-6H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEXSLBZARXDLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)N2C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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